2-Acetamido-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
2-Acetamido-4-methylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-methylpyrimidine-5-carboxylic acid typically involves the acylation of 4-methylpyrimidine-5-carboxylic acid with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reaction conditions and optimizing parameters such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyrimidine compounds .
Scientific Research Applications
2-Acetamido-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of nucleic acid synthesis and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidine-5-carboxylic acid: A structurally similar compound with a methyl group at the 2-position instead of an acetamido group.
4-Methylpyrimidine-5-carboxylic acid: Another related compound with a methyl group at the 4-position.
Uniqueness
2-Acetamido-4-methylpyrimidine-5-carboxylic acid is unique due to its acetamido group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and can be modified to create derivatives with enhanced activity or selectivity .
Biological Activity
2-Acetamido-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound with notable biological activity. Its structure features an acetamido group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring, which contributes to its reactivity and potential therapeutic effects. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, particularly in cancer treatment and enzyme inhibition.
- Molecular Formula: C7H8N2O3
- Molecular Weight: Approximately 168.15 g/mol
- CAS Number: 23092-47-9
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which can inhibit enzyme activity and disrupt metabolic pathways. This mechanism is particularly relevant in therapeutic contexts, such as targeting cancer cells.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties: Studies suggest that derivatives of pyrimidine compounds exhibit antitumor activity by inhibiting key signaling pathways involved in cancer cell proliferation .
- Enzyme Inhibition: The compound's structure allows it to act as an inhibitor for certain enzymes, potentially affecting metabolic processes related to disease states .
Antitumor Activity
A study highlighted the effectiveness of pyrimidine derivatives, including this compound, in inhibiting tumor growth in xenograft models. The compound showed significant activity against specific cancer cell lines by disrupting the PI3K/Akt signaling pathway .
Enzyme Interaction Studies
In vitro assays demonstrated that this compound could effectively inhibit enzymes critical for cancer metabolism. For instance, it was shown to interfere with the activity of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in pyrimidine metabolism . The inhibition of DPD can enhance the efficacy of certain chemotherapeutic agents by increasing their bioavailability.
Data Table: Biological Activities
Properties
CAS No. |
23092-47-9 |
---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2-acetamido-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c1-4-6(7(13)14)3-9-8(10-4)11-5(2)12/h3H,1-2H3,(H,13,14)(H,9,10,11,12) |
InChI Key |
YJGWSDYXXKRCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)NC(=O)C |
Origin of Product |
United States |
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